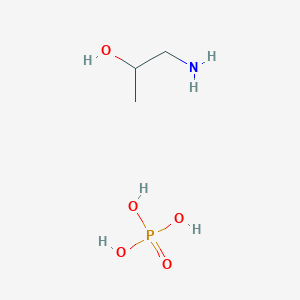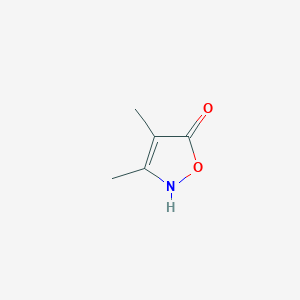
Isopropanolamine Phosphate
説明
Isopropanolamine Phosphate is a chemical substance that belongs to the group of phosphate esters . It has a molecular weight of 248.21 and a CAS number of 67952-32-3 .
Synthesis Analysis
Isopropanolamine can be synthesized through various methods. One such method involves the catalytic amination of isopropanolamine and ammonia to 1,2-propanediamine over Raney Ni with potassium carbonate as the additive . Another method involves the addition of aqueous ammonia to propylene oxide .
Molecular Structure Analysis
The molecular formula of Isopropanolamine is CHNO with an average mass of 75.110 Da and a monoisotopic mass of 75.068413 Da .
Chemical Reactions Analysis
Isopropanolamine can undergo various chemical reactions. For instance, it can be used in the synthesis of 1,2-propanediamine via reductive amination over Raney Ni under the promotion of K2CO3 .
Physical And Chemical Properties Analysis
Isopropanolamine is a colorless liquid with a characteristic odor. It has a boiling point of 159.5°C and a melting point of 1°C. It is soluble in water .
科学的研究の応用
Cardiac Health Research
Isopropanolamine Phosphate has been pivotal in cardiac health research. Studies utilizing isoproterenol, a related compound, have explored its effects on myocardial perfusion, function, energy metabolism, and the nitric oxide pathway. Chronic administration in animals aims to elucidate cardiac hypertrophy and failure mechanisms tied to increased catecholamines. These studies have revealed significant insights, such as time-dependent changes in myocardial blood flow and the impact on left ventricular mass and wall thickness, providing a comprehensive understanding of cardiac response under stress conditions (Desrois et al., 2014).
Chemical Separation Techniques
Isopropanolamine Phosphate's utility extends to chemical separation techniques. Research dating back to 1962 highlighted its role in biogenic amine separation, showcasing its effectiveness in chromatographic processes. The use of cellulose phosphate cation-exchange paper demonstrated its capability to separate principal catecholamines, which has implications for biochemical research and analytical methodologies (Roberts, 1962).
Material Science Applications
In materials science, the role of Isopropanolamine Phosphate has been explored through its incorporation into novel compositions and coatings. For instance, the synthesis of layered aluminophosphates using isopropanolamine as both solvent and template has led to the creation of materials with unique structural properties. Such innovations are critical for developing new materials with specific applications in catalysis, separation technologies, and electronics (Yuan et al., 2000).
Biochemical Insights
Furthermore, biochemical studies have leveraged isoproterenol to understand catecholamine cardiotoxicity, offering insights into myocardial reaction patterns to catecholamines. These studies have elucidated the multifactorial pathogenesis of catecholamine-induced myocardial necrosis, highlighting the importance of oxidative stress and calcium overload in myocardial injury. Such research is fundamental in developing therapeutic strategies against cardiomyopathies and understanding cardiac muscle cell reactions under stress (Rona, 1985).
作用機序
Target of Action
It’s known that isopropanolamines, in general, are used to neutralize fatty acids and sulfonic acid-based surfactants .
Mode of Action
Isopropanolamines are known to interact with their targets by acting as buffers and solubilizers of oil and fat .
Biochemical Pathways
Isopropanolamine, a component of Isopropanolamine Phosphate, is involved in the biosynthesis of cobalamin. The O-phosphate ester is produced from threonine by the enzyme Threonine-phosphate decarboxylase .
Pharmacokinetics
It’s known that ®-1-aminopropan-2-ol, a form of isopropanolamine, is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .
Result of Action
Isopropanolamines are typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes .
Safety and Hazards
特性
IUPAC Name |
1-aminopropan-2-ol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTLSXSJOBWQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987343 | |
| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxypropyl)ammonium phosphate | |
CAS RN |
67952-32-3 | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxypropyl)ammonium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B1633384.png)


![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)









